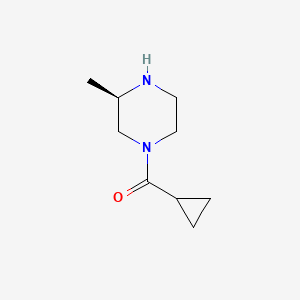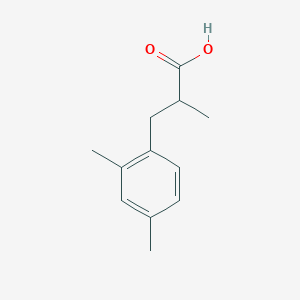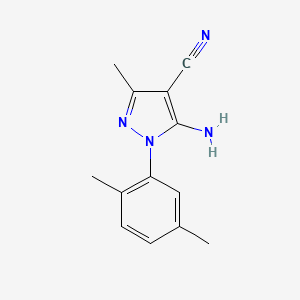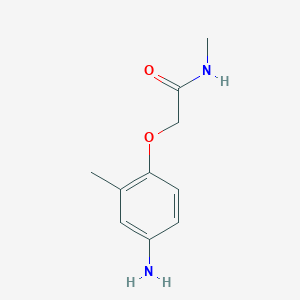
2-(4-amino-2-methylphenoxy)-N-methylacetamide
Descripción general
Descripción
2-(4-amino-2-methylphenoxy)-N-methylacetamide, or AMPA, is a synthetic compound with a variety of applications in scientific research. It is a member of the phenoxyacetamides, a class of compounds that are derived from the parent compound phenoxyacetic acid. AMPA is used in a variety of laboratory experiments, such as protein binding studies, enzyme activity assays, and receptor binding assays. Additionally, AMPA has been used to study the biochemical and physiological effects of various compounds, as well as their mechanism of action.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques : Research has explored different synthesis techniques for related compounds. For instance, Teng Da-wei (2011) discussed synthesizing 4-Choloro-2-hydroxyacetophenone, a process that involves acetylation, methylation, and Fries rearrangement to give N-(4-acetyl-3-hydroxyphenyl)acetamide (Teng Da-wei, 2011).
- Computational Studies : Research by Yan Ji et al. (2020) on N-methylacetamide included DFT-calculated IR spectrum studies to understand the contribution of different components to amide bands, valuable for organic and analytical chemistry (Yan Ji et al., 2020).
Applications in Drug Development and Biochemistry
- Antitumor Agents : A study by Yizhou Dong et al. (2010) on 4-Amino-2H-benzo[h]chromen-2-one (ABO) analogs, which are structurally similar, showed promising cell growth inhibitory activity against various tumor cell lines, indicating potential antitumor applications (Yizhou Dong et al., 2010).
- Anticonvulsant Activity : K. Pańczyk et al. (2018) synthesized new phenoxyacetamides and tested them for potential anticonvulsant activity. This research could provide insights into developing new drugs for treating epilepsy (K. Pańczyk et al., 2018).
Environmental and Analytical Chemistry
- Stable Isotope Analysis : S. Qiu et al. (2014) investigated stable isotope and enantiomer analysis in aerobic biodegradation of phenoxy acids, which is significant for understanding environmental contamination and remediation strategies (S. Qiu et al., 2014).
Miscellaneous Applications
- Flavouring Substance Evaluation : M. Younes et al. (2018) delivered a scientific opinion on 2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide as a flavouring substance, which indirectly relates to the chemical family of 2-(4-amino-2-methylphenoxy)-N-methylacetamide (M. Younes et al., 2018).
Propiedades
IUPAC Name |
2-(4-amino-2-methylphenoxy)-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-5-8(11)3-4-9(7)14-6-10(13)12-2/h3-5H,6,11H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVBTLZVVBMWKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-amino-2-methylphenoxy)-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(2-bromo-5-methylphenyl)methyl]cyclopropanamine](/img/structure/B1405909.png)

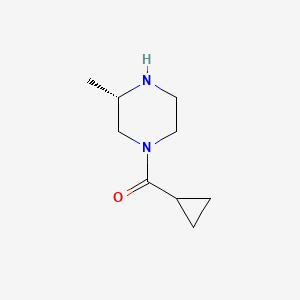

![tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B1405917.png)

